Manganese acetylmethionate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

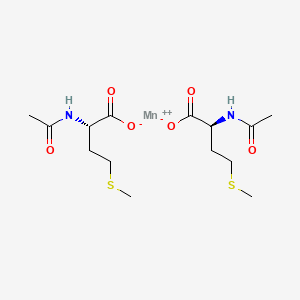

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for coordination compounds involving metal centers and organic ligands. According to chemical database records, the compound carries the systematic name "manganese(2+) bis[(2S)-2-acetamido-4-(methylsulfanyl)butanoate]". This nomenclature precisely describes the coordination environment around the central manganese ion, indicating the presence of two N-acetyl-L-methionine ligands coordinated through specific donor atoms.

The molecular formula for this compound has been consistently reported as C14H24MnN2O6S2 across multiple authoritative chemical databases. This formula indicates the presence of fourteen carbon atoms, twenty-four hydrogen atoms, one manganese atom, two nitrogen atoms, six oxygen atoms, and two sulfur atoms within the molecular structure. Alternative representations of the molecular formula include the notation 2C7H12NO3S.Mn, which emphasizes the stoichiometric relationship between the manganese center and the two N-acetylmethionine ligands.

The molecular weight calculations consistently yield values of approximately 435.4 grams per mole, with slight variations reported as 435.412 grams per mole and 435.418 grams per mole. These minor discrepancies likely reflect differences in computational precision and rounding conventions employed by different database systems. The monoisotopic mass has been determined as 435.045624 grams per mole, providing additional precision for mass spectrometric identification and analysis.

Table 1: Molecular Formula and Weight Data for this compound

Alternative Chemical Designations and Synonyms

This compound demonstrates considerable nomenclatural diversity across different chemical databases and regulatory systems, reflecting various naming conventions and organizational preferences. The compound appears under multiple synonymous designations that maintain chemical accuracy while accommodating different nomenclature traditions and regional preferences.

Primary alternative designations include "Oligoelement manganese", a term that emphasizes the compound's potential role as a trace element supplement or therapeutic agent. This designation appears consistently across multiple database entries and suggests recognition of the compound's biological relevance. Additional systematic names include "Manganese, bis(N-acetyl-L-methioninato-o,on)-" and "Manganese, bis(N-(acetyl-.kappa.o)-L-methioninato-.kappa.o)-", which provide detailed descriptions of the coordination environment using International Union of Pure and Applied Chemistry coordination compound nomenclature conventions.

The compound designation "L-Methionine, N-acetyl-, manganese complex" offers an alternative perspective by emphasizing the parent amino acid derivative rather than the metal center. This naming approach highlights the organic ligand component and may facilitate recognition among researchers primarily focused on amino acid chemistry rather than coordination compounds. Similar variations include "L-Methionine, N-acetyl-, manganese(2+) salt (2:1)", which explicitly indicates the stoichiometric relationship between the metal ion and organic ligands.

Database-specific identifiers such as "DTXSID401019690" and "DTXCID101477611" represent systematic classification codes employed by the United States Environmental Protection Agency's CompTox Chemicals Dashboard. These alphanumeric identifiers facilitate precise compound identification within regulatory and environmental monitoring frameworks.

Table 2: Alternative Chemical Designations and Synonyms

Registry Numbers and Database Identifiers

This compound maintains consistent identification across multiple chemical databases through standardized registry numbers and unique identifiers that facilitate precise compound recognition and cross-referencing. The Chemical Abstracts Service Registry Number for this compound is consistently reported as 105883-50-9, providing the primary identifier for chemical literature searches and regulatory documentation.

The United States Food and Drug Administration Unique Ingredient Identifier system assigns the code DTP8912DTL to this compound, enabling precise identification within pharmaceutical and regulatory contexts. This identifier system ensures unambiguous compound recognition across different naming conventions and helps prevent confusion with structurally similar compounds.

Within the PubChem database system, this compound carries the Compound Identifier 71587405, facilitating access to comprehensive chemical property data and structural information. The ChemSpider database assigns the identification number 32699420, providing alternative access to chemical structure and property information through the Royal Society of Chemistry's chemical database platform.

Additional database identifiers include the Wikidata entry Q27276600, which connects the compound to the broader network of chemical knowledge within the Wikipedia ecosystem. The United States Environmental Protection Agency's CompTox Chemicals Dashboard employs multiple identifier systems, including DTXSID401019690 and DTXCID101477611, supporting environmental monitoring and regulatory assessment activities.

The compound demonstrates defined stereochemical characteristics with two defined stereocenters out of two possible centers, indicating complete stereochemical specification. This stereochemical definition contributes to the compound's unique identification and distinguishes it from potential diastereomeric variants.

Table 3: Registry Numbers and Database Identifiers

Properties

CAS No. |

105883-50-9 |

|---|---|

Molecular Formula |

C14H24MnN2O6S2 |

Molecular Weight |

435.418209 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Manganese Compounds

Structural and Functional Overview

Manganese acetylmethionate is compared below with other manganese-based compounds in terms of chemical composition, manganese content, and applications.

Table 1: Comparative Analysis of Manganese Compounds

Key Comparative Insights

Manganese Content and Bioavailability

- This compound : Contains 12.6% Mn by weight, optimized for safe topical use in cosmetics. The chelated structure enhances stability and minimizes ionic manganese reactivity, reducing skin irritation risks .

- Manganese Chelate of HMTBa : Higher manganese content (14–17% Mn ) makes it suitable for animal feed, where bioavailability for metabolic functions (e.g., enzyme activation) is critical .

- Manganese Chloride : With 43.6% Mn , it is used industrially for high-purity manganese sourcing but is unsuitable for biological applications due to its corrosivity and high reactivity .

Application-Specific Design

- Cosmetics : Both this compound and gluconate (12.1% Mn) are preferred for their mildness and humectant properties. Acetylmethionate’s sulfur-containing ligands may additionally support antioxidant effects .

- Catalysis : Manganese acetylacetonate (21.7% Mn) is utilized in oxidation reactions and material synthesis due to its stable chelated structure and solubility in organic solvents .

Research Findings and Industrial Relevance

- Agricultural Use : The HMTBa chelate demonstrates enhanced manganese uptake in livestock, supporting bone development and metabolic health .

- Catalytic Performance: Manganese acetylacetonate outperforms oxide-based catalysts (e.g., MnO₂) in selective alkene hydrogenation due to tunable ligand environments .

Q & A

Q. What are the established synthesis methods for manganese acetylmethionate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under controlled pH and temperature. Critical parameters include the molar ratio of acetyl methionine to manganese salts, solvent selection (e.g., aqueous or organic phases), and reaction time. For instance, solvent extraction studies with analogous manganese complexes (e.g., Mn(III) acetylacetonate) demonstrate that pH (2.5–4.0) and organic-to-aqueous (O:A) phase ratios significantly impact metal-ligand coordination and yield . Optimization via factorial design (e.g., varying pH, O:A ratio, and ligand concentration) is recommended to maximize purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions in the visible range, while FT-IR confirms ligand coordination via shifts in C=O and S-H stretching frequencies. X-ray photoelectron spectroscopy (XPS) provides oxidation state validation (e.g., Mn²⁺ vs. Mn³⁺). For crystalline samples, single-crystal X-ray diffraction is optimal for resolving bond lengths and angles. Always cross-validate with elemental analysis (CHNS/O) to confirm stoichiometry .

Q. How do solubility properties of this compound influence solvent selection for experimental applications?

- Methodological Answer : Solubility varies with solvent polarity and pH. In aqueous systems, solubility increases under mildly acidic conditions (pH ~3–5) due to protonation of thiol groups. For organic phases, dimethyl sulfoxide (DMSO) or ethanol are preferred. Pre-screening via turbidity assays or conductivity measurements is advised to identify optimal solvents for specific applications (e.g., catalytic studies or biological assays) .

Advanced Research Questions

Q. How can researchers optimize the ligand-to-metal ratio during synthesis to enhance this compound’s stability?

- Methodological Answer : Use a stoichiometric excess of acetyl methionine (1.5:1 to 2:1 ligand-to-metal ratio) to prevent manganese hydrolysis. Monitor reaction progress via cyclic voltammetry to detect unstable intermediates. Stability can be further assessed using thermogravimetric analysis (TGA) to identify decomposition thresholds. Comparative studies with Mn(III) acetylacetonate suggest that steric hindrance from bulkier ligands improves thermal stability .

Q. What computational approaches are suitable for studying the electronic structure and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) simulations using B3LYP/6-31G* basis sets can model ligand-field effects and redox potentials. Molecular dynamics (MD) simulations predict solvation behavior and ligand-exchange kinetics. Validate computational results with experimental data, such as ESR spectra for paramagnetic species or cyclic voltammetry for redox potentials .

Q. How should researchers address discrepancies in reported stability data for this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables causing contradictions (e.g., trace moisture, oxygen exposure, or impurity profiles). Replicate conflicting experiments under controlled conditions, and use high-resolution mass spectrometry (HR-MS) to verify compound integrity. Apply frameworks for qualitative analysis, such as triangulation of spectroscopic, thermal, and chromatographic data, to resolve inconsistencies .

Q. What strategies ensure methodological rigor when designing studies on this compound’s biological or catalytic activity?

- Methodological Answer : Implement blinded experiments and negative controls to minimize bias. For catalytic studies, use standardized substrates (e.g., hydrogen peroxide for oxidase activity) and report turnover numbers (TON) with error margins. In biological assays, include chelating agents (e.g., EDTA) to distinguish metal-specific effects from ligand contributions. Document all protocols in detail to enable replication .

Q. How can comparative studies with other manganese complexes (e.g., Mn-EDTA or Mn-porphyrins) clarify the unique properties of this compound?

- Methodological Answer : Use a common experimental framework to compare redox potentials, ligand-exchange rates, and stability constants. For example, cyclic voltammetry in identical buffer systems highlights differences in Mn²⁺/Mn³⁺ redox couples. Structural comparisons via XRD or EXAFS can correlate coordination geometry with functional outcomes (e.g., catalytic efficiency in oxidation reactions) .

Methodological Best Practices

- Reproducibility : Publish raw data (e.g., XRD crystallographic files, NMR spectra) in supplementary materials. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

- Data Contradiction Analysis : Apply mixed-methods frameworks to integrate quantitative results (e.g., extraction yields) with qualitative insights (e.g., spectroscopic anomalies) .

- Ethical Reporting : Disclose all synthesis modifications and potential conflicts of interest (e.g., reagent suppliers) in compliance with journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.